Shizukaol D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

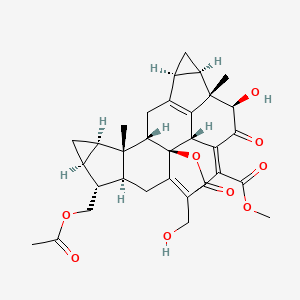

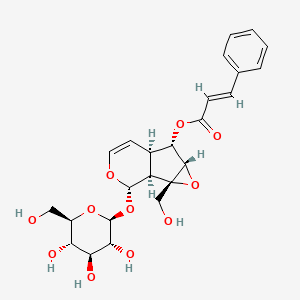

Shizukaol D is a dimeric sesquiterpene isolated from Chloranthus serratus . It possesses a common heptacyclic framework containing more than ten contiguous stereocenters and potential biological activities .

Synthesis Analysis

The total syntheses of Shizukaol D are achieved via a modified biomimetic Diels–Alder reaction . The common crucial biomimetic diene and ethylene species are obtained through either a highly Z-selective olefination of α-siloxy ketone with ynolate anions or an intramolecular Horner–Wadsworth–Emmons olefination from commercially available Wieland–Miescher ketone .Molecular Structure Analysis

The molecular structure of Shizukaol D is complex, with a heptacyclic framework and more than ten contiguous stereocenters .Chemical Reactions Analysis

Shizukaol D is known to induce cells to undergo apoptosis . It also attenuates Wnt signalling and reduces the expression of endogenous Wnt target genes, which results in decreased expression of β-catenin .Physical And Chemical Properties Analysis

Shizukaol D has a molecular weight of 578.6 g/mol . It has 2 hydrogen bond donors and 9 hydrogen bond acceptors . Its XLogP3-AA is 1.7 .Aplicaciones Científicas De Investigación

Inhibition of Liver Cancer Cell Growth

Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus, has been found to inhibit the growth of human liver cancer cells in a dose- and time-dependent manner . It induces cells to undergo apoptosis , which is a form of programmed cell death, thereby reducing the number of cancer cells .

Modulation of Wnt Signalling Pathway

The Wnt signalling pathway plays a crucial role in cell growth and differentiation. Shizukaol D has been shown to attenuate Wnt signalling and reduce the expression of endogenous Wnt target genes . This results in decreased expression of β-catenin, a protein that regulates cell-cell adhesion and gene transcription .

Treatment of Metabolic Syndrome

Shizukaol D has been found to activate AMP-activated protein kinase (AMPK), a key sensor and regulator of intracellular energy metabolism . This leads to a decrease in triglyceride and cholesterol levels in HepG2 cells , suggesting that Shizukaol D might be used to treat metabolic syndrome .

Induction of Mitochondrial Dysfunction

Shizukaol D induces mitochondrial dysfunction by depolarizing the mitochondrial membrane and suppressing energy production . This may result in AMPK activation , providing a possible link between mitochondrial dysfunction and AMPK activation .

Increase in ACC Phosphorylation

Shizukaol D can increase ACC (Acetyl-CoA Carboxylase) phosphorylation in HepG2 cells . ACC is a crucial enzyme in fatty acid metabolism, and its phosphorylation can inhibit its activity, leading to reduced fatty acid synthesis .

Potential Anti-Inflammatory Properties

While not directly studied, Shizukaol D is a type of Shizukaol, a group of compounds that have been suggested to have anti-inflammatory properties . Further research is needed to confirm whether Shizukaol D shares these properties .

Mecanismo De Acción

Shizukaol D is a dimeric sesquiterpene isolated from Chloranthus japonicas and Chloranthus serratus . It has been studied for its potential therapeutic effects, particularly in the context of metabolic syndrome and liver cancer .

Target of Action

Shizukaol D primarily targets the AMP-activated protein kinase (AMPK) and the Wnt signaling pathway . AMPK is a key sensor and regulator of intracellular energy metabolism , while the Wnt signaling pathway plays a crucial role in cell growth and differentiation .

Mode of Action

Shizukaol D activates AMPK, leading to a decrease in triglyceride and cholesterol levels in HepG2 cells . It also attenuates Wnt signaling, reducing the expression of endogenous Wnt target genes, which results in decreased expression of β-catenin .

Biochemical Pathways

The activation of AMPK by Shizukaol D orchestrates a variety of metabolic processes to increase ATP production and decrease ATP consumption . This activation results in the phosphorylation of acetyl-CoA carboxylase (ACC), leading to decreased conversion from acetyl-CoA to malonyl-CoA, which is important for fatty acid synthesis . The attenuation of the Wnt signaling pathway leads to the repression of the growth of human liver cancer cells .

Pharmacokinetics

Its effects on hepg2 cells suggest that it can be absorbed and metabolized by liver cells .

Result of Action

Shizukaol D induces mitochondrial dysfunction by depolarizing the mitochondrial membrane and suppressing energy production, which may result in AMPK activation . It also represses the growth of human liver cancer cells by modulating the Wnt signaling pathway .

Action Environment

The studies were conducted in vitro, suggesting that the compound’s effects may be influenced by the specific conditions of the cellular environment .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/b24-12-/t14-,15-,18-,19-,20-,21+,23+,26+,28+,31+,32+,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHIWILSQZCXQY-LWKKLXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/1\[C@H]2C3=C(C[C@@H]4[C@@]25C(=C(C(=O)O5)CO)C[C@@H]6[C@@]4([C@@H]7C[C@@H]7[C@H]6COC(=O)C)C)[C@H]8C[C@H]8[C@@]3([C@H](C1=O)O)C)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shizukaol D | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,4S,5R,9R,10S,11S,13R)-11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate](/img/structure/B1180725.png)

![Tetramethylethylene)bis(3,5-di-tert-butylsalicylideneiminato)]cobalt(II)](/img/structure/B1180735.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)